molecular formula C9H13BrN2O B2639006 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide CAS No. 923150-17-8

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2639006
CAS No.: 923150-17-8
M. Wt: 245.12
InChI Key: XDOVQMGABONHHJ-UHFFFAOYSA-N
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Description

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and a diethylamino group in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of N,N-diethyl-1H-pyrrole-2-carboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination reaction results in the formation of this compound with good yields.

Chemical Reactions Analysis

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can lead to the formation of a new amide derivative.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine or alcohol derivatives.

Scientific Research Applications

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules. It serves as a precursor for the development of potential drug candidates targeting different diseases.

    Biological Studies: The compound is used in biological assays to study its effects on different biological targets, including enzymes, receptors, and cellular pathways.

    Chemical Biology: It is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide depends on its specific biological target. In general, the compound can interact with enzymes or receptors, leading to the modulation of their activity. The bromine atom and the diethylamino group in the structure play a crucial role in the binding affinity and specificity of the compound towards its target. The exact molecular pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds such as:

    4-bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide: This compound has a similar structure but with dimethyl groups instead of diethyl groups. The difference in the alkyl groups can affect the compound’s reactivity and biological activity.

    4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: This compound contains an additional bromine atom and a phenyl group, which can lead to different chemical and biological properties.

    N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: This compound has a pyrazole ring attached to the pyrrole core, which can result in unique chemical and biological characteristics.

Properties

IUPAC Name

4-bromo-N,N-diethyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-3-12(4-2)9(13)8-5-7(10)6-11-8/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOVQMGABONHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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